molecular formula C8H8F2N2O B8558687 5-amino-2,4-difluoro-N-methylbenzamide

5-amino-2,4-difluoro-N-methylbenzamide

Cat. No. B8558687
M. Wt: 186.16 g/mol
InChI Key: YYPDETPSKQJSOB-UHFFFAOYSA-N
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Patent
US08846699B2

Procedure details

5-amino-2,4-difluoro-benzoic acid (6 g, 34.6 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (13.3 g, 69.3 mmol) and 1-hydroxybenzotriazole (9.3 g, 69.3 mmol) was stirred in THF (100 ml). Diisopropylethylamine (7.2 ml, 41.5 mmol) and methylhydroxyamine hydrochloride (4.3 g, 51.9 mmol) were added thereto, and the solution was stirred for 5 hours. The resulting solution was extracted with ethylacetate and washed with salt solution. The resulting residue was recrystallized with diethylether to obtain the title compound 5 g (yield: 71%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([F:12])=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].Cl.[CH3:14][N:15](C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1.C(N(C(C)C)CC)(C)C.Cl.CNO>C1COCC1>[NH2:1][C:2]1[C:3]([F:12])=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([NH:15][CH3:14])=[O:8] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC=1C(=CC(=C(C(=O)O)C1)F)F
Name
Quantity
13.3 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
9.3 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
4.3 g
Type
reactant
Smiles
Cl.CNO

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethylacetate
WASH
Type
WASH
Details
washed with salt solution
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized with diethylether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1C(=CC(=C(C(=O)NC)C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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